molecular formula C20H26ClNO3 B2581306 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797160-33-8

5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2581306
CAS No.: 1797160-33-8
M. Wt: 363.88
InChI Key: YZKNJDOZKGJLPX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide (CAS Number 1797160-33-8) is a synthetic organic compound with a molecular formula of C20H26ClNO3 and a molecular weight of 363.88 g/mol . This benzamide derivative is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The structure of the compound features a chloro-methoxy benzamide group linked to a methoxy-adamantane moiety. The adamantane group is a well-known pharmacophore prized for its ability to enhance lipid solubility and metabolic stability, potentially facilitating improved blood-brain barrier penetration. Meanwhile, the benzamide core is a common scaffold in bioactive compounds, allowing researchers to investigate its interaction with various biological targets . Current scientific literature indicates that structurally similar methoxy and hydroxy-substituted benzamide compounds are being actively studied for their diverse biological activities. These activities include antiproliferative effects against a range of human cancer cell lines, such as lung carcinoma (H460), colorectal carcinoma (HCT 116), and breast cancer (MCF-7), as well as potent antioxidative and antibacterial properties . This makes this compound a valuable chemical tool for researchers in oncology, infectious disease, and oxidative stress research. It is suitable for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Identifier Details: • CAS Number: 1797160-33-8 • Molecular Formula: C20H26ClNO3 • Molecular Weight: 363.88 g/mol • InChI Key: YZKNJDOZKGJLPX-UHFFFAOYSA-N

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3/c1-24-18-4-3-16(21)10-17(18)19(23)22-11-20(25-2)14-6-12-5-13(8-14)9-15(20)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKNJDOZKGJLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Adamantane Derivative: The adamantane derivative is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 2-methoxyadamantane in the presence of a suitable base.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Key Substituents Core Modifications
5-Chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide Adamantane, methoxy, chlorine Rigid adamantane scaffold
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide () Sulphamoylphenyl, methoxy, chlorine Polar sulphonamide group
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0; ) Sulfamoylphenyl ethyl, methoxy, chlorine Flexible ethyl linker
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Hydroxy, dimethyl, methylbenzamide N,O-bidentate directing group
5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 14; ) Trifluoromethyl, methoxy, chlorine Electron-withdrawing CF₃ group

Key Observations :

  • Compounds with sulphonamide or trifluoromethyl groups () exhibit higher polarity, which may improve aqueous solubility and bioavailability.

Key Observations :

  • Sulphonamide derivatives () demonstrate potent anticancer activity, with IC₅₀ values in micromolar ranges, suggesting that the target compound’s adamantane group could be optimized for similar pathways.
  • The NLRP3 inhibitor () highlights the therapeutic versatility of benzamide scaffolds, though substitution patterns dictate target specificity.

Key Observations :

  • Adamantane-containing compounds often require multi-step syntheses due to the complexity of functionalizing the rigid scaffold, whereas sulphonamide derivatives () are more straightforward to prepare.
  • Yields for sulphonamide derivatives vary widely (45–93%), indicating sensitivity to reaction conditions .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Adamantane’s resistance to oxidative metabolism may extend half-life relative to compounds with flexible linkers (e.g., ethyl groups in ) .

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